4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide
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Overview
Description
4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide is a sophisticated organic compound, gaining attention for its diverse applications across various fields including chemistry, biology, medicine, and industry. This compound, part of a family of sulfonylated heterocycles, is particularly notable for its structural complexity and versatility.
Scientific Research Applications
4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide has a wide array of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, intermediates for pharmaceuticals, and in the study of reaction mechanisms.
Biology: Explored for its potential as an enzyme inhibitor or activator, interaction with proteins, and effects on cellular pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders due to its unique structural features.
Industry: Employed in the development of novel materials, catalysts for chemical reactions, and components in advanced manufacturing processes.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound generally involves multi-step procedures starting from readily available precursors. Key steps may include the formation of the azabicyclooctane core, followed by the introduction of the pyridin-2-yloxy group, and finally, the sulfonylation with benzenesulfonamide. Each step requires careful control of reaction conditions such as temperature, solvent, and pH to ensure high yield and purity.
Industrial production methods: Industrial production of 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide may involve optimization of synthetic routes to scale up the process. This often includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various types of chemical reactions such as oxidation, reduction, and substitution. The aromatic sulfonamide group is particularly reactive, allowing for substitution reactions with nucleophiles. Oxidation reactions can occur at the pyridine ring or the azabicyclooctane core, while reduction reactions may target the sulfonyl group.
Common reagents and conditions used in these reactions: Common reagents for these reactions include strong acids or bases for substitution reactions, oxidizing agents like KMnO4 or H2O2 for oxidation, and reducing agents like NaBH4 or LiAlH4 for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity.
Major products formed from these reactions: Products from these reactions vary depending on the specific reagents and conditions used Oxidation can produce sulfoxides or sulfones, while reduction can yield corresponding thiols or amines
Mechanism of Action
The mechanism by which 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide exerts its effects is multifaceted:
Molecular targets: The compound can interact with various biological targets including enzymes, receptors, and DNA. Its structure allows for strong binding affinity and specificity towards these targets.
Pathways involved: Upon binding to its target, it can modulate biochemical pathways involved in cell signaling, metabolism, and gene expression, leading to diverse biological effects. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby reducing the proliferation of cancer cells.
Comparison with Similar Compounds
Comparing this compound with others highlights its uniqueness:
Similar compounds: Examples include other sulfonamide derivatives, azabicyclooctane analogs, and pyridine-based compounds.
Unique features: Its combination of the azabicyclooctane core with the sulfonylated pyridine moiety distinguishes it from other similar compounds. This unique structure confers specific chemical reactivity and biological activity not seen in related compounds.
Properties
IUPAC Name |
4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c19-27(22,23)16-6-8-17(9-7-16)28(24,25)21-13-4-5-14(21)12-15(11-13)26-18-3-1-2-10-20-18/h1-3,6-10,13-15H,4-5,11-12H2,(H2,19,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNHNESZJVTJIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)OC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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